molecular formula C19H10N2O B1672663 Indolo[3,2-b]carbazole-6-carbaldehyde CAS No. 172922-91-7

Indolo[3,2-b]carbazole-6-carbaldehyde

Cat. No. B1672663
M. Wt: 282.3 g/mol
InChI Key: OTWFDHQTFRXSAK-UHFFFAOYSA-N
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Description

Indolo[3,2-b]carbazole-6-carbaldehyde is a compound that presents a π-skeleton with a remarkable electronic structure and interesting potential applications . It has been associated with ambiguity and controversy .


Synthesis Analysis

The synthesis of new derivatives of indolo[3,2-b]carbazole has enabled a comprehensive study on its remarkable electronic structure . This work has also led to the development of a new n-type organic semiconductor for solution-processed organic field effect transistors .


Molecular Structure Analysis

Experimental and computational studies show that indolo[3,2-b]carbazole has a largely localized p-benzoquinonediimine moiety and significant antiaromaticity . When substituted with (4-silylethynyl)phenyl groups, the indolo[3,2-b]carbazole exhibits one-dimensional π–π stacking .


Chemical Reactions Analysis

The syntheses of new derivatives of indolo[3,2-b]carbazole have enabled a comprehensive study on the remarkable electronic structure of indolo[3,2-b]carbazole . This work has also led to the development of a new n-type organic semiconductor for solution-processed organic field effect transistors .


Physical And Chemical Properties Analysis

Indolo[3,2-b]carbazole-6-carbaldehyde has a molecular weight of 282.3 g/mol . It has a topological polar surface area of 41.8 Ų and a heavy atom count of 22 . The compound has a complexity of 967 .

Scientific Research Applications

1. Organic Semiconductors

Indolo[3,2-b]carbazole derivatives, particularly those substituted with (4-silylethynyl)phenyl groups, show promising applications as n-type organic semiconductors. Their unique electronic structure, including a p-benzoquinonediimine moiety and antiaromaticity, enables efficient one-dimensional π-π stacking, crucial for field-effect transistors (FETs) (Zhao, Zhang, & Miao, 2020).

2. High-Performance Thin-Film Transistors

Indolo[3,2-b]carbazole-based compounds, when properly functionalized, lead to high-performance organic thin-film transistors (OTFTs). They exhibit excellent field-effect properties with significant mobility and stability, making them suitable for OTFT applications. Their large band gaps and low HOMO levels contribute to good environmental stability, an essential factor for practical applications (Wu, Li, Gardner, & Ong, 2005).

3. Photophysical and Electrochemical Properties

Novel indolo[3,2-b]carbazole derivatives exhibit intriguing photophysical and electrochemical properties. The modification of these compounds can lead to the formation of diverse derivatives with potential applications in optoelectronic materials. Their optical and redox properties are particularly noteworthy for the development of new materials in this domain (Irgashev et al., 2014).

4. Electroluminescent Properties

Indolo[3,2-b]carbazole derivatives, particularly those containing dimesitylboron moieties, have been shown to exhibit strong electroluminescent properties. These compounds demonstrate high thermal stability and efficient electron-transporting properties, making them suitable for use in light-emitting devices. Their high luminance and efficiency make them promising for electroluminescent applications (Shi et al., 2014).

5. Glass-Forming Materials for Electrophotography

Indolo[3,2-b]carbazole-based compounds, when synthesized with strategic modifications, serve as efficient glass-forming materials with potential applications in electrophotography. Their thermal, optical, and photoelectrical properties, particularly their hole-transporting characteristics, are significant for such applications. The development of these compounds opens new avenues in the field of electrophotography (Velasco et al., 2009).

Safety And Hazards

As per the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The development of new derivatives of indolo[3,2-b]carbazole has led to a comprehensive study on its remarkable electronic structure . This work has also led to the development of a new n-type organic semiconductor for solution-processed organic field effect transistors . This suggests potential future directions in the development of new semiconductors.

properties

IUPAC Name

indolo[3,2-b]carbazole-12-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWFDHQTFRXSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=C4C(=C5C=CC=CC5=N4)C(=C3N=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolo[3,2-b]carbazole-6-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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